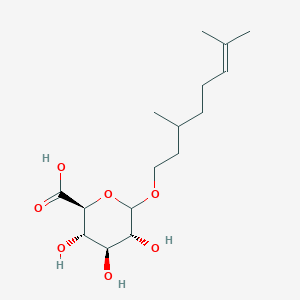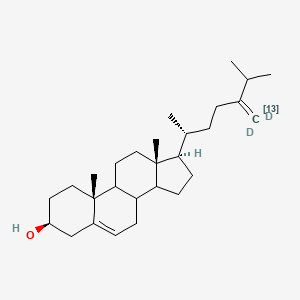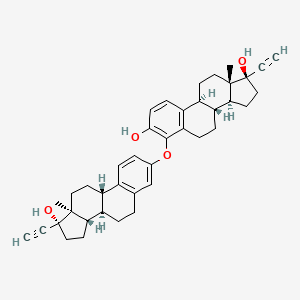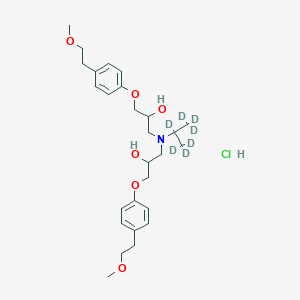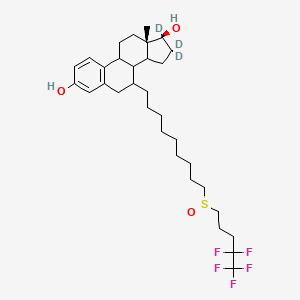
Olanzapine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CAS Number: 132539-06-1 (unlabeled)
科学的研究の応用
Genetic Correlations in Schizophrenia Treatment
Olanzapine, a medication used for schizophrenia treatment, shows varying responses due to genetic differences among patients. A study highlighted its effectiveness and noted significant weight gain as a side effect. Genetic factors like a polymorphism at the dopamine receptor D4 (DRD4) gene influenced changes in symptom scores (Thomas et al., 2008).
Olanzapine in Nausea and Vomiting Treatment
Olanzapine's receptor-blocking properties, particularly at dopamine and serotonin receptors, make it effective in treating nausea and vomiting, especially when standard antiemetics are ineffective. It's proven useful in chronic nausea, chemotherapy-induced nausea, and emesis (Navari, 2014).
Influence on Alcohol Craving
Research shows that olanzapine, acting as a D4 antagonist, can reduce craving for alcohol in individuals with certain genetic profiles (DRD4 VNTR polymorphism), suggesting its potential in treating alcohol dependence (Hutchison et al., 2003).
Biochemical and Molecular Insights
Olanzapine's broad receptor binding profile contributes to its pharmacological effects in schizophrenia. Studies show potent activity at D2 and 5-HT2A receptors, increasing extracellular levels of neurotransmitters like dopamine and norepinephrine in key brain areas, aligning with its effectiveness on both negative and positive symptoms of schizophrenia (Bymaster et al., 1999).
Metabolic Side Effects
Olanzapine-induced metabolic adverse effects, especially in the liver, have been a focus of research. Studies indicate its role in hepatic insulin resistance, activating genes related to lipogenesis and affecting insulin receptor substrates and signaling pathways (Ren et al., 2019).
Receptor Occupancy Studies
Positron emission tomography (PET) studies have explored olanzapine's binding to dopamine and serotonin receptors in schizophrenia patients, providing insights into its therapeutic and side-effect profile, and informing dosing strategies (Kapur et al., 1998).
Epigenetic Modulations in Metabolic Disorders
Olanzapine-induced dyslipidemia involves epigenetic changes in gene expression related to adipogenesis and lipogenesis. These findings offer new insights into preventing and treating metabolic side effects of antipsychotic medication (Su et al., 2020).
Neurophysiological Impact
Olanzapine's effect on brain stem neurons, crucial in energy and glucose homeostasis, indicates its role in metabolic side effects. Its impact on the dorsal motor nucleus of the vagus nerve highlights potential mechanisms underlying these side effects (Anwar et al., 2016).
Vitamin D Interaction
Studies have shown that vitamin D supplementation can mitigate olanzapine-induced dyslipidemia, offering a novel treatment approach with a defined molecular mechanism (Zhou et al., 2023).
Impact on Neurotransmitter Receptors
Investigations into olanzapine's effects on muscarinic receptors in the brain relate to its impact on weight gain, insulin, and metabolic hormone levels, elucidating mechanisms behind its diabetogenic and weight-gain liabilities (Weston-Green et al., 2012).
特性
製品名 |
Olanzapine-d4 |
|---|---|
分子式 |
C17H16D4N4S |
分子量 |
316.46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



